N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine

Catalog No.
S3403927
CAS No.
2138482-09-2
M.F
C29H25NO4
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine

CAS Number

2138482-09-2

Product Name

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m0/s1

InChI Key

OVNHOSZZFGJIPG-MHZLTWQESA-N

SMILES

CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

CN([C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Peptide Synthesis:

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine, also known as Fmoc-N-Methyl-2-Nal-OH, is a valuable building block in peptide synthesis, particularly for the creation of non-natural peptides with unique properties. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino terminus (N-terminus) of the amino acid, while the N-methyl group and the 2-naphthyl group introduce steric bulk and hydrophobic character to the peptide backbone. These modifications can influence the conformation, stability, and biological activity of the resulting peptide [, ].

Development of Therapeutic Agents:

Researchers have explored the use of N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine in the development of therapeutic agents, such as antimicrobial peptides and inhibitors of various enzymes. The introduction of the N-methyl group can enhance the proteolytic stability of the peptide, making it more resistant to degradation by enzymes in the body, which is crucial for extended therapeutic effect [, ].

Protein-Protein Interaction Studies:

The bulky 2-naphthyl group in N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine can be used as a probe in studies of protein-protein interactions. By incorporating this amino acid into specific positions within a peptide, researchers can gain insights into the binding interfaces between proteins [].

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine, also known as Fmoc-N-Methyl-2-Nal-OH, is a synthetic non-natural amino acid derivative. It is characterized by a Fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and modifications at the nitrogen atom and side chain that include N-methylation and the addition of a bulky 2-naphthyl group. This structure contributes to its unique properties, making it a valuable building block in peptide synthesis, particularly for creating non-natural peptides with enhanced biological activities and stability .

The molecular formula of N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine is C29H25NO4, with a molecular weight of approximately 451.513 g/mol. Its physical properties include a density of 1.3 g/cm³ and a boiling point of around 665.9 °C at 760 mmHg . The presence of the bulky naphthyl group introduces hydrophobic character, which can influence the conformation and interactions of peptides synthesized with this amino acid.

Since Fmoc-NMe-Nal is a building block for peptides, its mechanism of action depends on the specific peptide sequence it is incorporated into. The N-methylation and naphthyl group can influence the peptide's conformation, interaction with target molecules, and potentially its biological activity. Researchers design peptides containing NMe-Nal to target specific biological processes or develop novel therapeutic agents [].

In peptide synthesis, N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine undergoes reactions typical of amino acids, primarily involving the formation of peptide bonds. The Fmoc group serves as a protecting group that can be removed under basic conditions to allow for further elongation of the peptide chain. The general reaction can be represented as follows:

Here, "AA" represents any other amino acid involved in the synthesis . The compound may also undergo hydrolysis under acidic or basic conditions, similar to other peptides and amino acids.

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine has been investigated for its potential biological activities, particularly in the development of therapeutic agents. The introduction of the N-methyl group enhances proteolytic stability, making peptides containing this amino acid more resistant to enzymatic degradation. This property is crucial for extending the therapeutic effects of peptides.

Research indicates that peptides synthesized with this compound can exhibit antimicrobial properties and may act as inhibitors for various enzymes, contributing to their potential use in drug development . Additionally, the bulky naphthyl group can serve as a probe in studies of protein-protein interactions, providing insights into binding interfaces between proteins.

The synthesis of N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine typically involves several steps:

  • Fmoc Protection: The L-alanine is first protected at the N-terminus using Fmoc.
  • N-Methylation: The nitrogen atom is methylated to introduce the N-methyl group.
  • Naphthyl Group Addition: A 2-naphthyl group is introduced to modify the side chain.

These steps can be performed using standard organic synthesis techniques and reagents specific for peptide synthesis .

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine serves various applications in scientific research and pharmaceutical development:

  • Peptide Synthesis: It is widely used as a building block for synthesizing non-natural peptides.
  • Therapeutic Development: Compounds derived from this amino acid are explored for their potential as antimicrobial agents and enzyme inhibitors.
  • Protein

Studies involving N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine focus on its interactions within peptide sequences. The bulky naphthyl group can affect how peptides interact with target proteins or receptors, providing valuable data on binding affinities and mechanisms . This information is crucial for designing peptides aimed at specific biological processes or therapeutic targets.

Several compounds are structurally similar to N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
Fmoc-L-TyrosineContains a phenolic hydroxyl groupKnown for its role in signaling pathways
Fmoc-L-PhenylalanineContains a phenyl side chainCommonly used in peptide synthesis
Fmoc-L-AlanineBasic structure without bulky groupsStandard building block in peptide synthesis
Fmoc-N-Methyl-L-AlanineSimilar methylation but lacks naphthyl groupLess steric hindrance compared to naphthyl derivative

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine stands out due to its combination of steric bulk from the naphthyl group and enhanced stability from methylation, making it particularly useful in specialized applications such as drug design and protein interaction studies .

XLogP3

6.1

Sequence

X

Dates

Modify: 2023-08-19

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